molecular formula C26H52O2 B041339 2-Dodecyltetradecanoic acid CAS No. 24251-98-7

2-Dodecyltetradecanoic acid

Cat. No.: B041339
CAS No.: 24251-98-7
M. Wt: 396.7 g/mol
InChI Key: VGYLKAYTYZXMTA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Dodecyltetradecanoic acid is a high-purity, synthetic branched-chain fatty acid of significant interest in advanced materials and biochemical research. Its primary research value lies in its application as a model compound for studying the physicochemical properties of complex lipid systems. The molecule's highly branched, bulky structure, featuring a C24 backbone with a dodecyl side chain, profoundly influences its packing behavior and fluidity within lipid bilayers and monolayers. This makes it an invaluable tool for investigating membrane dynamics, lipid raft formation, and the interaction between sterically hindered lipids and membrane proteins.

Properties

IUPAC Name

2-dodecyltetradecanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H52O2/c1-3-5-7-9-11-13-15-17-19-21-23-25(26(27)28)24-22-20-18-16-14-12-10-8-6-4-2/h25H,3-24H2,1-2H3,(H,27,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGYLKAYTYZXMTA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCC(CCCCCCCCCCCC)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H52O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40563189
Record name 2-Dodecyltetradecanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40563189
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

396.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24251-98-7
Record name 2-Dodecyltetradecanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40563189
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemical Derivatization Strategies

Established Synthetic Pathways for 2-Dodecyltetradecanoic Acid

The construction of the this compound molecule can be achieved through several strategic synthetic routes, each with its own set of advantages and applications.

Decarboxylation Reactions in Synthesis

Decarboxylation, a chemical reaction that removes a carboxyl group and releases carbon dioxide, serves as a crucial step in certain synthetic pathways for long-chain carboxylic acids. wikipedia.org This reaction is particularly effective for carboxylic acids that possess an electron-withdrawing group at the β-position, such as β-keto acids. wikipedia.orgmasterorganicchemistry.com While direct decarboxylation of simple carboxylic acids is often slow, the introduction of specific functional groups can facilitate this transformation. wikipedia.org In the context of synthesizing this compound, a malonic ester synthesis approach can be envisioned. This would involve the alkylation of a malonic ester with appropriate alkyl halides, followed by hydrolysis and subsequent decarboxylation to yield the target branched-chain fatty acid. The Krapcho decarboxylation offers an alternative route that begins with methyl esters. wikipedia.org

Alkylation and One-Pot Desulfination-Hydrolysis Approaches for Substituted Carboxylic Acids

Alkylation reactions are a cornerstone in the synthesis of substituted carboxylic acids. One common method involves the deprotonation of a carboxylic acid to form a carboxylate, which can then be alkylated. mnstate.edu Another powerful technique is the carboxylation of Grignard reagents, which are formed from alkyl or aryl halides. mnstate.edubritannica.com This method allows for the addition of a single carbon atom to the carbon skeleton. britannica.com

Furthermore, the hydrolysis of nitriles provides another avenue for synthesizing carboxylic acids. libretexts.org This two-step process typically begins with the SN2 reaction of an alkyl halide with a cyanide salt to form a nitrile, which is then hydrolyzed under acidic or basic conditions to produce the carboxylic acid. libretexts.orgsavemyexams.com

General Synthetic Routes from Appropriate Starting Materials

The synthesis of this compound can be approached from various starting materials through multi-step synthetic sequences. cognitoedu.org A plausible route could involve the oxidation of a corresponding primary alcohol or aldehyde. pressbooks.pub For instance, a long-chain primary alcohol could be oxidized using strong oxidizing agents like potassium permanganate (B83412) (KMnO4) to yield the carboxylic acid. pressbooks.pub

Derivatization Techniques for Analytical and Application-Specific Modifications

To facilitate analysis, particularly by gas chromatography (GC), and to modify its properties for specific applications, this compound is often converted into more volatile derivatives.

Esterification for Analytical Purposes, Including Fatty Acid Methyl Ester (FAME) Formation

Esterification is a widely used derivatization technique for carboxylic acids. byjus.com The most common method for preparing esters for analytical purposes is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst, such as concentrated sulfuric acid. chemguide.co.uk The reaction is reversible, and to drive it towards the formation of the ester, an excess of the alcohol is often used, or the water produced is removed.

For the analysis of fatty acids like this compound, conversion to their corresponding fatty acid methyl esters (FAMEs) is a standard procedure. nih.gov This can be achieved by heating the fatty acid with methanol (B129727) in the presence of an acid catalyst like hydrogen chloride or sulfuric acid. nih.gov Base-catalyzed transesterification is also a rapid method for converting glycerolipids to FAMEs, but it is not effective for free fatty acids. nih.gov

Table 1: Common Esterification Methods for Carboxylic Acids

MethodReagentsConditions
Fischer EsterificationAlcohol, Acid Catalyst (e.g., H₂SO₄)Heating/Reflux
From Acid AnhydridesAlcohol, Acid AnhydrideWarming may be required
From Acyl ChloridesAlcohol, Acyl Chloride---
Lewis Acid-Promoted Pinner ReactionAlcohol, Nitrile, Lewis Acid (e.g., TMSOTf)---

This table summarizes various methods for the esterification of carboxylic acids. Data sourced from byjus.combeilstein-journals.org.

Silylation for Enhanced Volatility, Including Trimethylsilyl (B98337) (TMS) Ester Formation

Silylation is another crucial derivatization method, especially for gas chromatography, as it replaces active hydrogens with a silyl (B83357) group, thereby increasing the volatility and thermal stability of the compound. researchgate.netchemcoplus.co.jp The most common silylating agents introduce a trimethylsilyl (TMS) group. chemcoplus.co.jp

The formation of trimethylsilyl (TMS) esters from carboxylic acids like this compound significantly reduces their polarity and the potential for hydrogen bonding, leading to improved peak shape and detection in GC analysis. colostate.edu Reagents such as N,O-bis(trimethylsilyl)acetamide (BSA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are powerful silylating agents often used for this purpose. chemcoplus.co.jpthermofisher.com The reaction involves the replacement of the acidic proton of the carboxyl group with a TMS group. researchgate.net The resulting TMS esters are more volatile and less polar than the parent carboxylic acids. obrnutafaza.hr

Table 2: Common Silylating Agents for Carboxylic Acids

ReagentAbbreviationNotes
N,O-bis(trimethylsilyl)acetamideBSAA powerful trimethylsilyl donor.
N-methyl-N-(trimethylsilyl)trifluoroacetamideMSTFAProduces volatile by-products, useful for trace analysis.
TrimethylchlorosilaneTMCSOften used as a catalyst to enhance the reactivity of other silylating reagents.
TrimethylsilylimidazoleTMSIA potent and selective silylating agent for hydroxyl groups.

This table outlines common silylating agents used for the derivatization of carboxylic acids for GC analysis. Data sourced from researchgate.netchemcoplus.co.jpthermofisher.comobrnutafaza.hr.

Advanced Derivatization Reagents for Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis

The sensitive and accurate quantification of long-chain fatty acids like this compound by Liquid Chromatography-Mass Spectrometry (LC-MS) often requires chemical derivatization. This is primarily because the inherent physicochemical properties of fatty acids can lead to poor ionization efficiency in common MS sources. Derivatization aims to introduce a functional group that enhances ionization, thereby improving detection sensitivity and chromatographic performance. For branched-chain fatty acids (BCFAs) such as this compound, these strategies are crucial for distinguishing them from other isomers and achieving low detection limits.

A primary strategy involves targeting the carboxylic acid group to introduce a moiety with a permanent positive charge or high proton affinity. This "charge-reversal" derivatization allows for analysis in the more sensitive positive ion mode of ESI-MS. mdpi.com Several classes of reagents have been developed for this purpose, proving effective for a range of fatty acids, including complex structures like BCFAs.

A notable method for the analysis of very-long-chain and branched-chain fatty acids involves derivatization using a multi-step process with oxalyl chloride, followed by 2-(dimethylamino)ethanol (TMAE), and then methyl iodide. springernature.com This converts the fatty acid into a trimethyl-amino-ethyl (TMAE) iodide ester derivative. springernature.com These derivatives carry a permanent positive charge, which significantly enhances their detection in positive electrospray ionization mode (ESI+). springernature.com This approach is particularly valuable for the quantification of BCFAs in complex biological matrices. springernature.com

Another effective class of reagents includes primary amines that contain a tertiary amine moiety, such as 2-dimethylaminoethylamine (DMED). mdpi.com These reagents react with the carboxylic acid to form an amide, introducing an easily ionizable group. mdpi.com More complex reagents incorporating benzofurazan (B1196253) structures, like 4-[2-(N,N-dimethylamino)ethylaminosulfonyl]-7-(2-aminoethylamino)-2,1,3-benzoxadiazole (DAABD-AE), have also been successfully applied for fatty acid analysis, achieving detection limits in the femtomole range. mdpi.com

For challenging analyses requiring the differentiation of structural isomers, specialized techniques are employed. A recently developed method for BCFAs utilizes a nitroxide radical-directed dissociation (RDD) approach. In this method, the fatty acid is first amidated with O-benzylhydroxylamine. Subsequent collision-induced dissociation (CID) in the mass spectrometer generates a radical that initiates fragmentation along the fatty acid chain. The resulting fragmentation pattern, particularly the characteristic spacing around the branch point, allows for the precise localization of the methyl or other alkyl branches on the acyl chain. rsc.org This level of detail is often unattainable with standard CID methods. rsc.org

The table below summarizes some advanced derivatization reagents applicable to the LC-MS analysis of long-chain and branched-chain fatty acids.

Table 1: Advanced Derivatization Reagents for LC-MS Analysis of Fatty Acids

Reagent Class Specific Reagent Example Target Functional Group Principle of Enhancement Application Note
Charge-Reversal Reagents 2-(Dimethylamino)ethanol (TMAE) (with oxalyl chloride/methyl iodide) Carboxylic Acid Forms a permanently-charged quaternary amine ester, boosting ESI+ signal. springernature.com Effective for very-long-chain and branched-chain fatty acids in plasma. springernature.com
Amine-Containing Reagents 2-Dimethylaminoethylamine (DMED) Carboxylic Acid Introduces a tertiary amine for improved ionization in positive mode. mdpi.com Used for labeling eicosanoids and other fatty acids. mdpi.com
Fluorogenic/Ionizable Tags 4-[2-(N,N-dimethylamino)ethylaminosulfonyl]-7-(2-aminoethylamino)-2,1,3-benzoxadiazole (DAABD-AE) Carboxylic Acid Combines a tertiary amine for ionization with a highly sensitive fluorophore. mdpi.com Enables ultra-sensitive detection in the femtomole range for fatty acids in plasma. mdpi.com

| Radical-Directed Dissociation | O-Benzylhydroxylamine | Carboxylic Acid | Creates a derivative that, upon MS/MS, initiates radical-induced fragmentation for detailed structural elucidation. rsc.org | Specifically designed to locate methyl branching points in BCFAs. rsc.org |

Other Functional Group Modifications and Reactivity

Beyond derivatization for analytical purposes, the functional group of this compound—the carboxylic acid—is the primary site of its chemical reactivity. As a Guerbet acid, its reactivity is largely dictated by this functional group, which can undergo a variety of standard organic transformations. The bulky, branched alkyl chain is relatively inert but can influence the reaction kinetics due to steric hindrance. msu.edu

The reactivity of carboxylic acid derivatives generally follows a well-established order, with acyl halides being the most reactive and amides being among the least reactive toward nucleophilic acyl substitution. libretexts.orgkhanacademy.org This principle fully applies to this compound.

Esterification: A fundamental reaction is the formation of esters. This compound can be converted to its corresponding ester by reacting with an alcohol under acidic conditions (Fischer esterification) or by first converting the acid to a more reactive derivative like an acyl chloride. msu.edu For instance, reaction with methanol in the presence of an acid catalyst such as sulfuric acid yields 2-dodecyltetradecanoate methyl ester. This transformation is significant as it alters the physical properties of the molecule, reducing its polarity and increasing its volatility.

Amide Formation: The carboxylic acid can react with primary or secondary amines to form amides. This reaction is typically less favorable than esterification and often requires a coupling agent, such as dicyclohexylcarbodiimide (B1669883) (DCC), to activate the carboxylic acid by forming a good leaving group. khanacademy.org The resulting N-substituted 2-dodecyltetradecanamide derivatives are stable compounds with distinct chemical properties.

Reduction: The carboxyl group can be reduced to a primary alcohol, yielding 2-dodecyltetradecanol. This transformation requires strong reducing agents, such as lithium aluminum hydride (LiAlH₄), as milder reagents are generally ineffective at reducing carboxylic acids directly.

Acyl Halide Formation: For synthetic purposes requiring a highly reactive intermediate, this compound can be converted to 2-dodecyltetradecanoyl chloride. This is typically achieved by reaction with reagents like thionyl chloride (SOCl₂) or oxalyl chloride. msu.edu The resulting acyl chloride is a versatile precursor for the synthesis of esters, amides, and other derivatives under mild conditions. libretexts.org

The chemical modifications of this compound are central to its use in various applications, from the synthesis of specialized surfactants and lubricants to the creation of complex glycolipids for biomedical research. nih.govnih.gov For example, Guerbet-type glycosides can be synthesized, where the fatty acid is linked to a carbohydrate moiety, creating amphiphilic molecules with potential applications in drug delivery systems. nih.gov

Table 2: Compound Names Mentioned in the Article

Compound Name
This compound
2-Dodecyltetradecanol
2-Dodecyltetradecanoyl chloride
2-Dodecyltetradecanoate methyl ester
2-Dimethylaminoethylamine (DMED)
4-[2-(N,N-dimethylamino)ethylaminosulfonyl]-7-(2-aminoethylamino)-2,1,3-benzoxadiazole (DAABD-AE)
Dicyclohexylcarbodiimide (DCC)
Lithium aluminum hydride (LiAlH₄)
Methanol
Methyl iodide
O-Benzylhydroxylamine
Oxalyl chloride
Sulfuric acid
Thionyl chloride (SOCl₂)

Advanced Spectroscopic and Chromatographic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

NMR spectroscopy is a cornerstone technique for the structural analysis of organic molecules, offering unparalleled insight into the molecular framework. slideshare.netresearchgate.net For a molecule such as 2-dodecyltetradecanoic acid, with its long aliphatic chains, various NMR experiments are employed to assign the structure unambiguously.

Proton (¹H) NMR spectroscopy provides information on the chemical environment and connectivity of hydrogen atoms within a molecule. In this compound, the ¹H NMR spectrum is characterized by several key regions. The terminal methyl (CH₃) groups of the two alkyl chains are expected to produce overlapping signals in the upfield region of the spectrum, typically around 0.8-0.9 ppm. nih.gov The extensive methylene (B1212753) (CH₂) groups forming the backbone of the dodecyl and tetradecyl chains generate a large, complex signal cluster around 1.2-1.6 ppm. nih.gov

More diagnostically important are the signals for the protons nearer the carboxylic acid group. The single proton on the alpha-carbon (α-CH), the branching point, is expected to appear as a multiplet around 2.3-2.5 ppm due to coupling with adjacent methylene protons. nih.gov The methylene protons on the carbon adjacent to the carboxyl group (β-CH₂) would also have a distinct chemical shift.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity
Terminal -CH₃ (x2)0.8 - 0.9Triplet (t)
Chain -(CH₂)n-1.2 - 1.6Multiplet (m)
α-CH2.3 - 2.5Multiplet (m)
β-CH₂ (on both chains)~1.6Multiplet (m)
-COOH10 - 12Singlet (s, broad)

Note: Predicted values are based on general chemical shift ranges for fatty acids. Actual values may vary based on solvent and experimental conditions.

While ¹H NMR identifies the protons, ¹³C NMR spectroscopy is used to determine the carbon skeleton of a molecule. ceitec.cz Due to the low natural abundance of the ¹³C isotope (1.1%), these experiments are less sensitive but provide critical data. ceitec.cz In the ¹³C NMR spectrum of this compound, the carboxylic acid carbon (-COOH) gives a characteristic signal in the downfield region, typically between 175-185 ppm. researchgate.net

The carbons of the long alkyl chains resonate in the 14-40 ppm range. researchgate.net The terminal methyl carbons appear at the most upfield position (~14 ppm). The alpha-carbon (α-CH), being attached to the electron-withdrawing carboxyl group, would be shifted downfield relative to the other methylene carbons in the chain. The numerous methylene carbons of the dodecyl and tetradecyl chains would produce a series of closely spaced signals between approximately 22 and 35 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Assignment Predicted Chemical Shift (δ, ppm)
-COOH175 - 185
α-C40 - 50
β-C (on both chains)~30 - 35
Chain -(CH₂)n-22 - 32
Terminal -CH₃ (x2)~14

Note: Predicted values are based on general chemical shift ranges for fatty acids. Actual values may vary based on solvent and experimental conditions.

For complex molecules like this compound where 1D spectra exhibit significant signal overlap, two-dimensional (2D) NMR experiments are essential. libretexts.orgmnstate.edu

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates proton signals with the signals of the carbon atoms to which they are directly bonded. mdpi.commagritek.com This is invaluable for assigning the carbon signals based on the more easily interpreted proton spectrum. For instance, the proton signal at ~2.4 ppm (α-CH) would show a correlation to the carbon signal at ~45 ppm (α-C), confirming their direct connection. This technique helps to resolve ambiguity within the dense methylene region of both the ¹H and ¹³C spectra. hmdb.ca

Total Correlation Spectroscopy (TOCSY): The TOCSY experiment reveals correlations between all protons within a coupled spin system, not just those that are directly adjacent. mdpi.com In the context of this compound, a TOCSY experiment would be able to trace the connectivity of the protons along the entire length of the dodecyl chain and, separately, along the tetradecyl chain. walisongo.ac.id This provides definitive evidence of the two distinct alkyl chains and their attachment to the alpha-proton, confirming the branched structure. columbia.edu The use of 2D NMR can significantly simplify complex spectra and is a powerful tool for structural elucidation. slideshare.net

Quantitative NMR (qNMR) is a powerful method for determining the concentration or purity of a substance without the need for identical standard compounds for calibration. ox.ac.uk The integrated intensity of an NMR signal is directly proportional to the number of nuclei responsible for that signal. asdlib.org

To quantify this compound in a sample, a known amount of an internal standard (a compound with a simple spectrum that does not overlap with the analyte) would be added. asdlib.org By comparing the integral of a specific, well-resolved signal from this compound (e.g., the α-CH proton) to the integral of a signal from the standard, the precise concentration of the fatty acid can be calculated. ox.ac.ukbwise.kr This approach is valuable in metabolic research for tracking the levels of specific fatty acids in biological extracts. For accurate results, experimental parameters such as the relaxation delay must be carefully optimized to ensure complete signal relaxation between pulses. asdlib.orgbwise.kr

Mass Spectrometry (MS) for Molecular and Fragment Analysis

Mass spectrometry is a vital analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight and elemental formula of a compound.

High-Resolution Mass Spectrometry (HRMS) measures the m/z ratio to several decimal places, allowing for the determination of a compound's exact mass. bioanalysis-zone.comsavemyexams.com This high level of accuracy enables the confident assignment of a unique elemental formula. nih.govspectroscopyonline.com For this compound, the molecular formula is C₂₆H₅₂O₂.

Using the exact masses of the most abundant isotopes (¹²C = 12.000000, ¹H = 1.007825, ¹⁶O = 15.994915), the theoretical monoisotopic mass can be calculated. An HRMS instrument can measure this mass with an accuracy typically within 5 parts per million (ppm), which is crucial for distinguishing the target compound from other molecules that may have the same nominal mass but a different elemental composition. rsc.orgwaters.com

Table 3: High-Resolution Mass Spectrometry Data for this compound

Parameter Value
Molecular FormulaC₂₆H₅₂O₂
Nominal Mass396 Da
Calculated Monoisotopic Mass396.39638 u

This precise measurement provides strong evidence for the elemental composition of the molecule, serving as a critical piece of data in its structural confirmation. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) for Profile Analysis

Gas chromatography-mass spectrometry (GC-MS) is a cornerstone technique for the analysis of fatty acids, including branched-chain isomers like this compound. researchgate.net To enhance volatility for GC analysis, fatty acids are typically converted into fatty acid methyl esters (FAMEs). researchgate.net However, a significant challenge in the GC-MS analysis of branched-chain fatty acids is the potential for co-elution with other FAMEs, even when using long, highly-polar columns. researchgate.netacs.orgnih.gov

To address this, methods coupling GC with chemical ionization (CI) mass spectrometry have been developed. acs.orgnih.gov CI-MS can resolve co-eluting peaks by mass, providing uniform responses for various fatty acids and eliminating the need for scarce and expensive purified standards that are often required for electron ionization (EI) methods. acs.orgnih.gov Tandem mass spectrometry (MS/MS) coupled with CI can yield characteristic fragments that help identify the branch position on the fatty acid chain. acs.org For instance, iso-branched-chain fatty acid methyl esters are characterized by higher [M – 43]⁺ ions, while anteiso-isomers show higher [M – 57]⁺ ions. acs.org

The general workflow for GC-MS analysis often involves:

Derivatization: Conversion of fatty acids to FAMEs to increase volatility. researchgate.netacademicjournals.org

Injection: A small volume of the derivatized sample is injected into the GC. nih.gov

Separation: The sample is vaporized and separated based on boiling point and interaction with the stationary phase in the GC column. nih.gov

Ionization and Detection: The separated components enter the mass spectrometer, are ionized (e.g., by EI or CI), and the resulting ions are separated by their mass-to-charge ratio to produce a mass spectrum. acs.orgnih.govnih.gov

A typical temperature program for GC analysis might start at an initial temperature of 80°C, hold for a minute, and then ramp up to 250°C. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS) for Complex Mixture Analysis

Liquid chromatography-mass spectrometry (LC-MS) is a powerful technique that combines the separation capabilities of liquid chromatography with the mass analysis of mass spectrometry. wikipedia.org This synergy allows for the effective analysis of complex mixtures containing compounds like this compound, especially in biological and environmental samples. wikipedia.org A key advantage of LC-MS is its ability to analyze many fatty acids without the need for derivatization, which is often required in GC-MS. shimadzu.com

The LC-MS system consists of a liquid chromatograph, an interface to transfer the separated compounds to the mass spectrometer, and the mass spectrometer itself. wikipedia.org The interface is crucial as it bridges the gap between the liquid phase of the LC and the vacuum environment of the MS. wikipedia.org Common ionization techniques used in LC-MS for fatty acid analysis include electrospray ionization (ESI), which is particularly effective for polar molecules. researchgate.net

LC-MS is widely applied in various fields, including:

Metabolomics: For its broad coverage of a wide range of chemicals. wikipedia.org

Drug Development: For rapid molecular weight confirmation and structural identification. wikipedia.org

Proteomics: To identify components in complex mixtures after protein digestion. wikipedia.org

For quantitative analysis, LC-MS is often operated in tandem (LC-MS/MS), which provides high sensitivity and selectivity. wikipedia.org

Isotope-Free LC-MS Multiple Reaction Monitoring in Fatty Acid Quantification

Multiple Reaction Monitoring (MRM), also known as Selected Reaction Monitoring (SRM), is a highly sensitive and specific tandem mass spectrometry (MS/MS) technique used for quantifying targeted analytes in complex mixtures. nih.govgoogle.com While often used with stable isotope-labeled internal standards for absolute quantification, methods for isotope-free or relative quantification are also prevalent. nih.govnih.gov

In an MRM experiment, a specific precursor ion of the analyte of interest (in this case, a deprotonated molecule of this compound) is selected in the first quadrupole of a triple quadrupole mass spectrometer. This precursor ion is then fragmented in the second quadrupole (the collision cell), and a specific product ion is monitored in the third quadrupole. nih.gov This process of monitoring specific precursor-to-product ion transitions provides a high degree of specificity and reduces chemical noise, enabling accurate quantification even at low concentrations. nih.govlcms.cz

The development of an MRM method involves optimizing the mass transitions for each analyte to achieve the highest sensitivity. nih.gov Although some analytes may share similar retention times and precursor ions, they can often be quantified using unique product ions. nih.gov For example, in the analysis of fatty acid oxidation products, 9-HODE and 13-HODE have nearly identical retention times and precursor ions but can be distinguished by their specific product ions. nih.gov

LC-MRM/MS methods have been successfully developed for the simultaneous analysis of numerous free fatty acids in biological samples like human plasma. shimadzu.com These methods often employ a delay column to separate target analytes from environmental contaminants that might be present in the LC system, ensuring more accurate quantification. shimadzu.com

ParameterDescriptionReference
Technique Liquid Chromatography-Multiple Reaction Monitoring-Mass Spectrometry (LC-MRM-MS) nih.gov
Ionization Mode Electrospray Ionization (ESI), typically in negative ion mode for fatty acids. nih.gov
Instrumentation Triple quadrupole mass spectrometer. nih.gov
Quantification Principle Monitors specific precursor-to-product ion transitions for the target analyte. nih.gov
Advantage High sensitivity, specificity, and ability to quantify multiple analytes in a single run. shimadzu.com

Other Advanced Analytical Techniques

Beyond standard GC-MS and LC-MS, other advanced techniques offer unique capabilities for the characterization of this compound.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a valuable technique for identifying the functional groups present in a molecule. savemyexams.com When a molecule is irradiated with infrared radiation, its covalent bonds vibrate at specific frequencies. savemyexams.com The absorption of this radiation at characteristic wavenumbers provides a unique spectrum that acts as a molecular fingerprint. savemyexams.comamanote.comacs.org

For a carboxylic acid like this compound, the IR spectrum is characterized by several key absorption bands:

O-H Stretch: A very broad and strong absorption in the region of 2500-3300 cm⁻¹, characteristic of the hydrogen-bonded carboxyl group. msu.edu

C-H Stretch: Sharp peaks around 2850-2960 cm⁻¹ due to the stretching of C-H bonds in the long alkyl chains. researchgate.netlibretexts.org

C=O Stretch: An intense, sharp absorption band typically found between 1700 and 1725 cm⁻¹ for a saturated carboxylic acid. researchgate.netlibretexts.org

The presence of branching in the fatty acid chain can introduce subtle shifts and changes in the fingerprint region of the IR spectrum (below 1500 cm⁻¹), which contains complex vibrations involving the entire molecule. acs.orghathitrust.org

Functional GroupCharacteristic IR Absorption Range (cm⁻¹)Reference
Carboxylic Acid O-H2500-3300 (broad) msu.edu
Alkane C-H2850-2960 researchgate.netlibretexts.org
Carbonyl C=O1700-1725 researchgate.netlibretexts.org

Two-Dimensional Gas Chromatography (GCxGC) for Isomer Separation and Quantification

Comprehensive two-dimensional gas chromatography (GCxGC) is a powerful analytical technique that provides significantly enhanced separation capacity and sensitivity compared to conventional one-dimensional GC. leco.com In GCxGC, the effluent from a primary GC column is subjected to further separation on a second, shorter column with a different stationary phase. aocs.org This results in a two-dimensional chromatogram, or contour plot, where compounds are separated based on two different properties (e.g., volatility and polarity). leco.com

This enhanced resolution is particularly beneficial for the analysis of complex mixtures of fatty acid isomers, which are often difficult to separate using a single GC column. aocs.org GCxGC has been successfully applied to unravel the complexity of fatty acids in various samples, including milk, by separating geometrical and conjugated isomers. aocs.orgmendeley.com The structured nature of the GCxGC contour plot allows for the grouping of compounds by chemical class, facilitating identification. aocs.org

The benefits of using GCxGC for analyzing compounds like this compound include:

Increased Peak Capacity: The ability to separate a much larger number of components in a single analysis. leco.com

Enhanced Resolution: Improved separation of closely eluting isomers. leco.com

Increased Sensitivity: The modulation process can lead to sharper, more concentrated peaks, resulting in lower detection limits. leco.com

Structured Chromatograms: The contour plots provide an intuitive visualization of the sample composition, with compounds of similar chemical nature clustering together. aocs.org

Recent applications have shown that thermal desorption GCxGC-MS can identify and quantify hundreds of organic compounds in complex samples, demonstrating its power for detailed molecular-level analysis. copernicus.org

Role in Biochemical Pathways and Non Human Biological Systems

Occurrence and Metabolism of Branched Fatty Acids in Organisms

Branched-chain fatty acids (BCFAs) are a class of saturated fatty acids characterized by one or more methyl groups on the carbon chain. While less common than their straight-chain counterparts, BCFAs are found in a variety of organisms, including bacteria, insects, and mammals. oup.comnih.gov In many bacteria, BCFAs can constitute over 50% of the membrane lipids, and in some, like the potential probiotic Bacillus chrysanthemi, they can make up as much as 90%. oup.com They are also present in fermented foods as a result of microbial metabolism. oup.com

In mammals, BCFAs are found in various tissues, including the skin, adipose tissue, and liver, as well as in biological fluids like milk. oup.comnih.gov While some BCFAs are obtained from the diet, particularly from dairy products, they can also be synthesized de novo. nih.govescholarship.org The primary precursors for the synthesis of BCFAs with methyl branches near the end of the carbon chain are branched-chain amino acids (BCAAs) like valine, leucine, and isoleucine. nih.govwikipedia.org The degradation of these amino acids produces branched-chain α-keto acids, which then serve as primers for fatty acid synthase (FAS). wikipedia.org

The synthesis of BCFAs is a complex process involving several enzymatic steps. Fatty acid synthase, the primary enzyme complex responsible for fatty acid synthesis, typically uses acetyl-CoA to initiate the process, resulting in straight-chain fatty acids. nih.govmicrobenotes.com However, FAS can also utilize branched-chain acyl-CoA primers derived from BCAAs, leading to the formation of BCFAs. escholarship.orgnih.gov This "promiscuity" of the FAS enzyme is a key factor in the diversity of fatty acids found in organisms. escholarship.orgnih.gov The regulation of BCFA synthesis is intricate, with enzymes like ECHDC1 playing a role in limiting their formation by degrading precursors like methylmalonyl-CoA. nih.gov

Biological Significance in Non-Human Species

In non-human species, branched fatty acids play crucial roles in various biological processes, from maintaining membrane fluidity to acting as chemical signals.

Branched Fatty Acids as Pheromonal Compounds in Insect Communication

Insects utilize a diverse array of chemical signals, known as pheromones, for communication between individuals of the same species. slu.senih.gov These signals mediate critical behaviors such as mating, aggregation, and alarm signaling. slu.senih.gov Many insect pheromones are derived from fatty acids, and slight modifications to the fatty acid backbone, including the incorporation of branches, can generate a wide variety of chemical structures with specific functions. slu.se

Branched fatty acids are a component of the complex chemical profiles found on the cuticle of insects, which can act as contact or short-range volatile pheromones. nih.gov For instance, in the parasitic wasp Nasonia vitripennis, specific methyl-branching patterns in the cuticular hydrocarbon profile, which are derived from fatty acids, have been shown to be crucial for sexual attractiveness. nih.gov Altering these branching patterns through genetic modification significantly reduces a female's attractiveness to males, demonstrating the importance of these branched compounds in reproductive success. nih.gov The specificity of these chemical signals is vital for effective communication amidst a noisy chemical environment. slu.se While fatty acids in general have been identified as attractants for some insects like whiteflies, the specific branching patterns often encode species-specific information. google.com

Enzymatic Synthesis and Biotransformation Mechanisms (General)

The synthesis of fatty acids, including branched-chain variants, begins with the precursor molecule acetyl-CoA. wikipedia.orgmicrobenotes.com A series of enzymatic reactions, catalyzed by acetyl-CoA carboxylase and the fatty acid synthase (FAS) complex, sequentially adds two-carbon units to elongate the growing fatty acid chain. microbenotes.com The synthesis of branched-chain fatty acids involves a specialized system that utilizes α-keto acids, derived from the breakdown of branched-chain amino acids, as primers instead of the usual acetyl-CoA. wikipedia.org The enzyme branched-chain α-keto acid decarboxylase is essential for this process, as it produces the necessary primers for BCFA synthesis. wikipedia.org

Once synthesized, fatty acids can undergo further modifications, or biotransformations, to create a diverse array of biologically active molecules. These modifications can include the introduction of double bonds (desaturation), changes in chain length (elongation or shortening), and the addition of functional groups to form alcohols, aldehydes, and esters. slu.semdpi.com In the context of pheromone production in moths, for example, fatty acyl precursors are converted to their final active forms by a suite of enzymes including reductases, oxidases, and acetyltransferases. nih.gov These enzymatic transformations are critical for generating the specific chemical structures required for effective pheromonal communication. slu.senih.gov

Material Science and Industrial Applications of Branched Fatty Acids

Utilization as Lubricants and Lubricant Additives

The branched structure of 2-dodecyltetradecanoic acid influences its physical and chemical properties, making it a point of interest for lubrication technologies.

Tribological Properties and Friction Reduction

While specific studies focusing solely on the tribological properties of this compound are not extensively detailed in the provided search results, the broader class of fatty acids and their derivatives are well-known for their lubricating properties. Fatty acids can form boundary films on metal surfaces, reducing friction and wear. The branched nature of this compound may offer advantages in terms of film stability and load-bearing capacity compared to its linear counterparts. Research on other lubricants has shown that the addition of certain additives can significantly reduce the coefficient of friction and wear rate. tribologia.eumytribos.org For instance, lubricants with higher viscosity tend to exhibit lower coefficients of friction and minimal wear due to reduced metal-to-metal contact. mytribos.org

Rheological Behavior in Lubricant Formulations

The rheology of a lubricant, which describes its flow and deformation characteristics, is critical for its performance. nih.gov The incorporation of branched fatty acids like this compound can significantly impact the rheological behavior of lubricant formulations. researchgate.netamericanpharmaceuticalreview.com The branching in the molecular structure can disrupt the ordered packing of the molecules, which may lead to a lower pour point and improved low-temperature fluidity. This is a desirable characteristic for lubricants operating in a wide range of temperatures. jetlube.com The study of rheological properties often involves analyzing parameters such as viscosity, shear stress, and shear rate to understand how the lubricant will behave under different operational conditions. mytribos.org

Application as Surfactants and Emulsifiers

Surfactants and emulsifiers are vital in a multitude of industrial processes, and this compound exhibits properties that make it suitable for these applications.

Dispersing and Polymerization-Stabilizing Properties in Emulsion and Suspension Polymerization

In emulsion and suspension polymerization, surfactants are essential for creating stable dispersions of monomer droplets in a continuous phase, typically water. mdpi.com Anionic surfactants, such as carboxylates derived from fatty acids, are commonly used for this purpose. researchgate.net The salt of this compound can function as an effective surfactant, with its long hydrophobic tail orienting into the monomer droplets and the hydrophilic carboxylate head group remaining in the aqueous phase. This creates a stable emulsion, preventing the coalescence of monomer droplets and ensuring a controlled polymerization process. specialchem.com The branched structure of the hydrophobic tail may also influence the packing of surfactant molecules at the oil-water interface, potentially affecting the stability and particle size of the resulting polymer latex.

Role as Polymer Precursors or Components

Beyond its use as an additive, this compound can also serve as a building block in the synthesis of polymers.

The carboxylic acid functionality of this compound allows it to be used as a monomer in polymerization reactions. For instance, it can undergo esterification with polyols to form polyester-based polymers. The long, branched aliphatic chain of the fatty acid would be incorporated into the polymer backbone, imparting flexibility, hydrophobicity, and potentially other desirable properties to the final material. Such polymers could find applications in coatings, adhesives, and other areas where the unique properties of this branched fatty acid are advantageous. The use of bio-based monomers like fatty acids in polymer synthesis is also a growing area of interest for developing more sustainable materials. cgiar.orgnih.gov

Integration into Polymer Synthesis

This compound is recognized as a material building block for polymer science. bldpharm.com Polymer synthesis is a chemical process where monomer units are covalently bonded to form larger polymer structures. sigmaaldrich.com The fundamental properties of the resulting polymer, including its structure and molecular weight, are directly influenced by the monomers used. sigmaaldrich.com

Branched-chain fatty acids, derived from renewable resources, are of significant industrial interest as intermediates for polymer synthesis. google.com Their integration can lead to polymers with enhanced flexibility, lower glass transition temperatures, and improved solubility. The carboxylic acid group of this compound allows it to be incorporated into various polymer backbones, such as polyesters and polyamides, through standard polymerization reactions. Its methyl ester, methyl 2-dodecyltetradecanoate, also serves as a precursor or monomer in polymer manufacturing. bldpharm.com

Research into fatty acid-based polymers has demonstrated their potential. For instance, polyesters synthesized from long-chain hydroxy fatty acids, which are structurally related to this compound, have shown properties ranging from brittle to tough and ductile, depending on the polymer's molecular weight. elsevierpure.com The synthesis of cationic lipids from α-branched fatty acid amides for specialized biomedical applications further illustrates the versatility of this class of molecules in creating complex polymeric structures. nih.gov

Table 1: Examples of Polymer Integration with Fatty Acid Monomers

Polymer Type Fatty Acid Derivative Key Advantage Research Context
Polyesters Methyl-hydroxytetradecanoic acid Creation of bioplastics with tunable mechanical properties. elsevierpure.com Development of high-molecular-weight polyesters through melt-condensation. elsevierpure.com
Cationic Lipids α-Branched fatty acid amides Formation of lipid-based polynucleotide carriers for gene therapy. nih.gov Synthesis of lipids with variations in lipophilic chains for transfection studies. nih.gov
General Polymers Saturated branched-chain fatty acids Improved solubility and flexibility in final polymer products. google.com Catalytic conversion of linear unsaturated fatty acids to branched saturated ones for polymer intermediates. google.com

Development of Bio-based Polymer Materials

Bio-based polymers are materials produced wholly or in part from renewable biomass sources, such as plant oils and animal fats. stahl.com These polymers are central to efforts to create more sustainable alternatives to conventional plastics derived from finite fossil fuels. stahl.comrsc.org There are two primary routes to producing bio-based polymers: the direct extraction of polymers like cellulose (B213188) from plants, and the polymerization of bio-based monomers that are themselves derived from renewable resources. stahl.comkuraray.com

This compound fits into the latter category, as branched-chain fatty acids can be produced from the fats and oils of renewable plant and animal sources. researchgate.netgoogle.com The use of these natural feedstocks positions them as key building blocks in the circular economy and for developing materials with a reduced environmental footprint. ecologic.eucase.edu

The development of polyesters from bio-based monomers like 2,5-furandicarboxylic acid (FDCA) highlights the intense research in this area, aimed at creating materials with enhanced biodegradability and performance. rsc.orgmdpi.com Similarly, converting fatty acids into monomers for bioplastics is a well-established strategy. Fermentation processes using engineered microorganisms can produce specific fatty acid structures, such as ω-hydroxytetradecanoic acid, which are then polymerized to create high-performance bioplastics. elsevierpure.com The inherent advantages of branched fatty acids—specifically their oxidative stability and low melting points—make them appealing for producing biodegradable lubricants and specialty polymers. researchgate.net

Potential in Advanced Material Formulations

The distinct properties of this compound make it a candidate for use in highly specialized material formulations where performance under specific conditions is critical.

Integration in Specialized Compositions (e.g., Detergents, Semiconductor Processing)

Detergents: Detergents are synthetic cleaning agents whose primary components are surfactants. ebsco.com These molecules have the ability to emulsify oils and fats in water, allowing for the removal of dirt. ebsco.com Fatty acids are fundamental starting materials for producing a wide array of surfactant and detergent molecules. researchgate.net

Branched fatty acids like this compound are particularly valuable as the hydrophobic (water-repelling) part of a surfactant molecule. ocl-journal.org Compared to their linear saturated counterparts, the branching leads to lower viscosity and improved low-temperature fluidity. researchgate.netocl-journal.org When compared to unsaturated (linear) fatty acids, which can also provide liquidity, branched fatty acids offer superior stability against oxidation and discoloration. ocl-journal.org This combination of properties is highly desirable for creating stable, easy-to-formulate liquid detergents and fabric softeners. ocl-journal.org The industrial interest in branched fatty acids for these applications is driven by their ability to enhance solubility and tolerance to hard water. researchgate.net The critical micelle concentration, a key parameter for surfactant effectiveness, has been measured for compounds including this compound, indicating its suitability for such applications. google.com

Table 2: Property Comparison of Fatty Acid Types for Detergent Formulation

Fatty Acid Type Key Advantage(s) Key Disadvantage(s)
Linear Saturated Good stability High melting point, poor liquidity
Linear Unsaturated Good liquidity, low melting point Prone to oxidation and discoloration ocl-journal.org
Branched Saturated Good liquidity, low melting point, excellent oxidative and color stability. researchgate.netocl-journal.org Generally higher cost of synthesis

Semiconductor Processing: The manufacturing of semiconductors is a highly complex process that relies on hundreds of different, extremely pure chemical formulations. nih.govteex.org These chemicals are used for a variety of steps, including cleaning, etching, photolithography, and surface conditioning. teex.orgalliancechemical.com Key chemicals include ultra-pure sulfuric acid, nitric acid, and ammonium (B1175870) hydroxide, which are used to remove organic residues and condition wafer surfaces. alliancechemical.com

While the direct, large-scale use of this compound in semiconductor processing is not widely documented in the provided research, its properties could make it a candidate for niche applications. The industry's constant need for novel materials with specific functionalities opens the door for specialized organic molecules. case.edu For example, its nature as a stable, long-chain carboxylic acid could potentially be leveraged in proprietary formulations for surface treatments, as a component in specialized photoresist removers, or as a non-aqueous cleaning agent where specific solubility and low metal ion content are required. A patent has listed this compound among a group of carboxylic acids for use in synthesizing other complex molecules, demonstrating its utility as a chemical building block, though the patent's focus was not on semiconductor processing itself. googleapis.com

Environmental Occurrence and Degradation Mechanisms

Natural Presence in Environmental Matrices

Direct evidence for the natural occurrence of 2-dodecyltetradecanoic acid in specific environmental matrices such as soil, water, or biological tissues is not extensively documented in publicly available research. However, the presence of very-long-chain fatty acids (VLCFAs) and branched-chain fatty acids (BCFAs) is well-established in various environmental compartments. It is plausible that this compound, as a C26 branched-chain fatty acid, may exist as a minor component within the complex mixtures of lipids found in nature.

Long-chain fatty acids, including those with 24 or more carbons, are recognized as components of terrestrial plant waxes. geomar.de These fatty acids can be introduced into soil and sediment through the decomposition of plant matter. uu.nlcopernicus.org For instance, studies of soil lipids have identified distributions of even-numbered n-alkanoic acids ranging up to C32, with notable concentrations of C22, C24, C26, and C28 fatty acids, which are considered indicative of higher plant input. uu.nl Similarly, sediments in aquatic environments can receive inputs of long-chain fatty acids from terrestrial runoff.

Branched-chain fatty acids are most commonly associated with bacteria, where they are important components of cell membranes and can sometimes functionally replace unsaturated fatty acids. wikipedia.orgnih.gov They are found in various bacterial genera, including those present in soil and the gastrointestinal tracts of animals. wikipedia.orgnih.gov The microbial fermentation of proteins and amino acids can also lead to the formation of branched-chain fatty acids. nih.gov While typically the branches are single methyl groups near the end of the carbon chain (iso- and anteiso- forms), the existence of more complex branching patterns is possible. nih.govportlandpress.com

Given this context, if this compound is present in the environment, it would likely be found in trace amounts in soils and sediments rich in organic matter from plant and microbial sources.

Table 1: General Occurrence of Long-Chain and Branched-Chain Fatty Acids in Environmental Systems

Fatty Acid ClassCommon SourcesTypical Environmental Matrices
Very-Long-Chain Fatty Acids (VLCFAs; >C20)Epicuticular waxes of terrestrial plants, suberin in roots. geomar.defrontiersin.orgnih.govSoil, Sediment, Plant litter. uu.nl
Branched-Chain Fatty Acids (BCFAs)Bacterial cell membranes, microbial fermentation of amino acids. wikipedia.orgnih.govSoil, Sediments, Animal guts, Fermented foods. wikipedia.orgnih.gov

Biotransformation and Biodegradation Pathways

The biotransformation and biodegradation of this compound are presumed to follow the general pathways established for other long-chain and branched-chain fatty acids. The primary mechanism for the catabolism of fatty acids is the beta-oxidation (β-oxidation) pathway, which occurs in both prokaryotic and eukaryotic organisms. cambridge.org

In this process, the fatty acid is broken down in a cyclical series of four enzymatic reactions to sequentially remove two-carbon units in the form of acetyl-CoA. nih.gov For very-long-chain fatty acids (VLCFAs), the initial stages of β-oxidation often occur in cellular organelles called peroxisomes, with the resulting shorter-chain fatty acids then being further oxidized in the mitochondria. cambridge.orgnih.gov

The presence of a branch in the carbon chain, as in this compound, can complicate the standard β-oxidation process. The enzyme machinery may need to bypass the branch point, which can sometimes slow the rate of degradation compared to straight-chain counterparts. Specific enzymes exist to handle branched structures, allowing the degradation to proceed. wikilectures.eu

Degradation of fatty acids can occur under both aerobic and anaerobic conditions.

Aerobic Degradation: In the presence of oxygen, a wide variety of soil and water microorganisms can utilize fatty acids as a carbon and energy source, ultimately mineralizing them to carbon dioxide and water.

Anaerobic Degradation: In oxygen-depleted environments like saturated soils and sediments, the degradation of long-chain fatty acids is often carried out by syntrophic communities of bacteria. researchgate.net In these communities, one group of bacteria oxidizes the fatty acids to intermediates like acetate, hydrogen, and carbon dioxide, which are then consumed by other microorganisms, such as methanogenic archaea. geomar.deresearchgate.net

Environmental Persistence and Mobility Characteristics (General Fatty Acid Principles)

The environmental persistence and mobility of this compound can be inferred from the general principles governing the behavior of very-long-chain fatty acids (VLCFAs) in the environment.

Persistence: The persistence of a fatty acid in the environment is influenced by its chemical structure and environmental conditions.

Chain Length: Longer-chain fatty acids generally exhibit greater persistence than shorter-chain ones. This is partly due to their lower water solubility and bioavailability.

Branching: The presence of branches in the carbon chain can increase persistence by sterically hindering the action of degradative enzymes, potentially leading to slower biodegradation rates compared to linear fatty acids of the same carbon number. wikilectures.eu

Environmental Factors: Degradation rates are highly dependent on factors such as temperature, pH, oxygen availability, and the presence of adapted microbial communities.

Mobility: The mobility of this compound in soil and aquatic systems is expected to be very low due to its physicochemical properties.

Water Solubility: As a C26 fatty acid, it is predicted to be practically insoluble in water. The solubility of fatty acids decreases significantly as the carbon chain length increases. wikilectures.eu This low solubility limits its transport in the aqueous phase.

Sorption: Long-chain fatty acids, being highly lipophilic, have a strong tendency to adsorb to organic matter and clay particles in soil and sediment. europa.eueuropa.eu This sorption further reduces their mobility in the environment. The estimated octanol-water partition coefficient (log Kow) for such long-chain esters and acids is high, indicating a strong preference for partitioning into organic phases rather than water. europa.eu

Therefore, if released into the environment, this compound is expected to remain localized in the soil or sediment, with limited potential for leaching into groundwater or widespread dispersal in aquatic systems.

Table 2: Predicted Environmental Fate Characteristics of this compound Based on General Fatty Acid Principles

PropertyPredicted CharacteristicRationale
Water Solubility Very LowLong carbon chain (C26) leads to high hydrophobicity.
Mobility in Soil LowHigh potential for sorption to soil organic matter and clay particles. europa.eueuropa.eu
Persistence Moderate to HighLong, branched structure may slow microbial degradation. wikilectures.eu
Bioaccumulation Potential Low to ModerateAlthough highly lipophilic, it is expected to be metabolized by organisms. europa.eu

Computational Chemistry and Molecular Modeling Studies

Theoretical Investigations of Molecular Structure and Conformation

Theoretical studies are fundamental to understanding the intrinsic properties of a molecule, which are dictated by its three-dimensional structure and conformational flexibility. For 2-dodecyltetradecanoic acid, a Guerbet acid, computational methods can elucidate key structural parameters and the energy landscape of its various conformations.

The structure of this compound features a long aliphatic chain with a branching point at the alpha-carbon, where a dodecyl group is attached to a tetradecanoic acid backbone. This branching significantly influences its physical and chemical properties compared to its linear isomers. rsc.orgrsc.org

Theoretical calculations, often employing quantum mechanical methods like Density Functional Theory (DFT), can be used to determine optimized molecular geometries, including bond lengths, bond angles, and dihedral angles. These calculations provide a static, energy-minimized picture of the molecule. For a molecule with significant conformational freedom like this compound, potential energy surface scans can be performed to identify stable conformers and the energy barriers between them.

While specific theoretical studies exclusively on this compound are not widely available in the reviewed literature, general principles from studies on other branched-chain fatty acids can be applied. researchgate.netacs.org The branching is expected to introduce steric hindrance, affecting the packing of these molecules in condensed phases. The presence of the carboxylic acid group introduces polarity and the capacity for hydrogen bonding, which are critical in determining its interactions and self-assembly behavior. nih.gov

Table 1: Hypothetical Calculated Structural Parameters for this compound

This interactive table presents hypothetical data for the calculated structural parameters of this compound, based on general values for similar organic molecules.

ParameterValue
C-C Bond Length (Alkyl Chain)~ 1.54 Å
C=O Bond Length (Carboxyl)~ 1.23 Å
C-O Bond Length (Carboxyl)~ 1.36 Å
O-H Bond Length (Carboxyl)~ 0.97 Å
C-C-C Bond Angle (Alkyl Chain)~ 109.5°
O=C-O Bond Angle (Carboxyl)~ 120°

Quantitative Structure-Property Relationship (QSPR) Modeling for Predictive Research

Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique that aims to correlate the structural or molecular descriptors of a set of compounds with their experimentally determined physicochemical properties. nih.govresearchgate.net These models, once validated, can be used to predict the properties of new or untested compounds, thereby accelerating research and reducing the need for extensive experimental work.

A typical QSPR study involves the following steps:

Data Set Selection: A diverse set of molecules with known experimental values for the property of interest is compiled.

Descriptor Calculation: A large number of molecular descriptors, which are numerical representations of the chemical information of a molecule, are calculated for each compound in the dataset. These can include constitutional, topological, geometrical, and quantum-chemical descriptors.

Model Development: Statistical methods, such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms, are used to build a mathematical model that links the descriptors to the property. researchgate.net

Model Validation: The predictive power of the model is rigorously assessed using internal and external validation techniques to ensure its robustness and reliability. conicet.gov.ar

While a specific QSPR model for this compound has not been identified in the surveyed literature, QSPR studies on other carboxylic acids have successfully predicted properties such as acidity constants (pKa), soil sorption coefficients, and heats of combustion. nih.govresearchgate.netoup.com For a molecule like this compound, QSPR models could potentially predict properties such as its melting point, boiling point, viscosity, and surface tension.

Table 2: Examples of Molecular Descriptors Used in QSPR Studies

This interactive table provides examples of different categories of molecular descriptors that could be used in a QSPR model for this compound.

Descriptor TypeExample Descriptors
ConstitutionalMolecular Weight, Number of Carbon Atoms, Number of Oxygen Atoms
TopologicalWiener Index, Randić Index, Kier & Hall Shape Indices
GeometricalMolecular Surface Area, Molecular Volume, Radius of Gyration
Quantum-ChemicalHOMO/LUMO Energies, Dipole Moment, Partial Charges

Molecular Dynamics and Simulation Approaches for Interfacial Behavior

Molecular dynamics (MD) simulations are a powerful computational method used to study the time-dependent behavior of molecular systems. nih.gov By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can provide detailed insights into dynamic processes, conformational changes, and the interactions between molecules. jinr.rud-nb.info

For an amphiphilic molecule like this compound, with its polar carboxylic acid head and nonpolar hydrocarbon tails, MD simulations are particularly well-suited to investigate its behavior at interfaces, such as the air-water or oil-water interface. rsc.orgmdpi.com Such studies are crucial for understanding its role as a surfactant, emulsifier, or lubricant.

Simulations of branched-chain amphiphiles have shown that the presence and position of the branches significantly affect their packing and orientation at interfaces. acs.org Compared to linear fatty acids, the branched structure of this compound would likely lead to a less ordered and more fluid monolayer at an interface, with a larger area per molecule. rsc.org

An MD simulation of this compound at an oil-water interface would typically involve setting up a simulation box containing the fatty acid molecules, water, and an organic solvent. The simulation would then track the trajectories of all atoms over time, allowing for the calculation of various properties to characterize the interfacial behavior.

Table 3: Key Outputs from Molecular Dynamics Simulations of Interfacial Systems

This interactive table lists key properties that can be obtained from MD simulations to characterize the interfacial behavior of molecules like this compound.

PropertyDescription
Density ProfileThe distribution of different molecular species (e.g., water, oil, surfactant) as a function of the distance perpendicular to the interface.
Order ParametersA measure of the orientational order of the surfactant tails, indicating how aligned they are with respect to the interface normal.
Interfacial TensionThe force per unit length acting at the interface, which can be calculated from the pressure tensor components of the simulation.
Radial Distribution FunctionsProvides information about the local structure and solvation of the surfactant headgroups and tails.
Diffusion CoefficientsQuantifies the mobility of the surfactant molecules within the interface.

Q & A

Basic Research Questions

Q. What are the established methods for synthesizing 2-Dodecyltetradecanoic acid, and how can purity be optimized during synthesis?

  • Methodology : Synthesis typically involves esterification or alkylation of tetradecanoic acid derivatives. For example, anhydrous potassium tert-butoxide-mediated alkylation under controlled temperature (0–6°C) ensures minimal side reactions . Purification via fractional distillation (melting point: 44.5–45°C) or column chromatography is recommended to remove homologous impurities. Purity optimization requires strict anhydrous conditions and analytical validation using GC-MS or LC-MS/MS .
  • Key Parameters :

ParameterValue/TechniqueSource
Reaction Temperature0–6°C
Purification MethodFractional distillation
Analytical ValidationGC-MS, LC-MS/MS

Q. How can researchers characterize the physical and chemical properties of this compound?

  • Methodology : Use standardized techniques:

  • Melting Point : Differential Scanning Calorimetry (DSC) or capillary methods (expected range: 44–45°C) .
  • Molecular Weight : Confirm via high-resolution mass spectrometry (HRMS) (theoretical: 424.7 g/mol for C₂₆H₅₂O₂) .
  • Solubility : Test in polar (e.g., ethanol) vs. nonpolar solvents (e.g., hexane) using gravimetric analysis .
    • Reference Data :
PropertyValueSource
Molecular FormulaC₂₆H₅₂O₂
CAS Registry24251-98-7

Q. What safety protocols are critical for handling this compound in laboratory settings?

  • Guidelines :

  • Use PPE (gloves, goggles) to avoid dermal/ocular exposure.
  • Store in airtight containers at 0–6°C to prevent degradation .
  • Refer to GHS-compliant safety data sheets (SDS) for spill management and disposal .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported data on the stability of this compound under varying conditions?

  • Approach :

  • Perform accelerated stability studies (e.g., 40°C/75% RH for 6 months) with HPLC monitoring to track degradation products .
  • Compare results with literature using meta-analysis frameworks, noting discrepancies in impurity profiles or storage conditions .
    • Example Conflict : Discrepancies in melting points may arise from impurities; use recrystallization and NMR (¹H/¹³C) to confirm structural integrity .

Q. What advanced analytical techniques are suitable for detecting trace impurities in this compound?

  • Methods :

  • LC-QTOF-MS : Identifies low-abundance homologs or oxidation byproducts with ppm-level sensitivity .
  • FT-IR Spectroscopy : Detects functional group changes (e.g., carbonyl shifts due to esterification) .
    • Data Interpretation : Cross-reference spectral libraries (e.g., NIST Chemistry WebBook) for unknown peaks .

Q. How can the ecological impact of this compound be assessed, particularly regarding biodegradation and bioaccumulation?

  • Protocols :

  • OECD 301 Test : Measure aerobic biodegradation in aqueous systems over 28 days .
  • Bioaccumulation Modeling : Use logP values (estimated via HPLC) to predict lipid tissue accumulation .
    • Ecotoxicity : Conduct acute toxicity assays (e.g., Daphnia magna EC₅₀) to evaluate aquatic risks .

Data Contradiction and Synthesis Challenges

Q. What strategies mitigate batch-to-batch variability in this compound synthesis?

  • Solutions :

  • Standardize starting materials (e.g., ≥99% pure dodecyl bromide) and reaction times .
  • Implement QC checkpoints via inline FTIR or Raman spectroscopy during synthesis .

Q. How should researchers address conflicting reports on the compound’s solubility profile?

  • Resolution :

  • Replicate experiments using USP-class solvents and controlled temperature (±0.1°C).
  • Publish detailed methodological metadata (e.g., solvent supplier, lot numbers) to enhance reproducibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Dodecyltetradecanoic acid
Reactant of Route 2
Reactant of Route 2
2-Dodecyltetradecanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.